

2-Methoxy-5-(trifluoromethyl)pyridine CAS number and properties.

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Compound of Interest

Compound Name:	2-Methoxy-5-(trifluoromethyl)pyridine
Cat. No.:	B068610

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An In-Depth Technical Guide to **2-Methoxy-5-(trifluoromethyl)pyridine** (CAS: 175277-45-9): Properties, Synthesis, and Applications in Modern Chemistry

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (CF_3) group, in particular, is a powerful modulator of a compound's physicochemical and biological properties.^[1] When appended to a heterocyclic system like pyridine, it creates a class of building blocks with immense value for the synthesis of novel active ingredients.^[2] **2-Methoxy-5-(trifluoromethyl)pyridine** stands out as a premier example of such a building block.

This technical guide serves as a comprehensive resource for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind its properties, practical guidance for its use, and a framework for its synthesis and analysis. As a versatile intermediate, understanding its characteristics is fundamental to unlocking its potential in creating next-generation pharmaceuticals and crop protection agents.^[3]

Core Chemical Identity and Physicochemical Properties

2-Methoxy-5-(trifluoromethyl)pyridine is a substituted pyridine characterized by a methoxy group at the 2-position and a trifluoromethyl group at the 5-position. This specific arrangement of an electron-donating group (EDG) and a strong electron-withdrawing group (EWG) on the pyridine ring dictates its unique reactivity and utility in synthesis.

The trifluoromethyl group significantly increases the lipophilicity of the molecule, a trait often correlated with enhanced membrane permeability and improved metabolic stability.^[1] The methoxy group, conversely, can influence solubility and provides a potential site for metabolic O-dealkylation or a handle for further chemical modification.

Table 1: Key Identifiers and Properties

Property	Value	Source(s)
CAS Number	175277-45-9	[4] [5]
Molecular Formula	C ₇ H ₆ F ₃ NO	[4] [6] [7]
Molecular Weight	177.13 g/mol	[4] [5]
IUPAC Name	2-methoxy-5-(trifluoromethyl)pyridine	[5]
Appearance	Colorless to light yellow liquid or white crystalline solid	[6] [8]

| Purity (Typical) | >97-98% (by GC) |[\[4\]](#) |

Note on Appearance: The reported physical state of this compound varies, with some suppliers listing it as a liquid and others as a solid.^[6] This discrepancy may be attributable to differences in purity or the presence of residual solvents. The reported melting point of 104-106°C suggests that at high purity and standard temperature, it exists as a crystalline solid.^[6] Researchers should always verify the physical state of the material upon receipt.

Table 2: Detailed Physicochemical Data

Property	Value	Significance in Application	Source(s)
Melting Point	104-106 °C	Indicates a stable solid at room temperature, simplifying handling and weighing.	[6]
Boiling Point	166.6 °C	Useful parameter for purification via distillation or for high-temperature reactions.	[6]

| Density | 1.263 g/cm³ | Essential for calculations involving volume-to-mass conversions in process scale-up. ||[6] |

Safety, Handling, and Storage

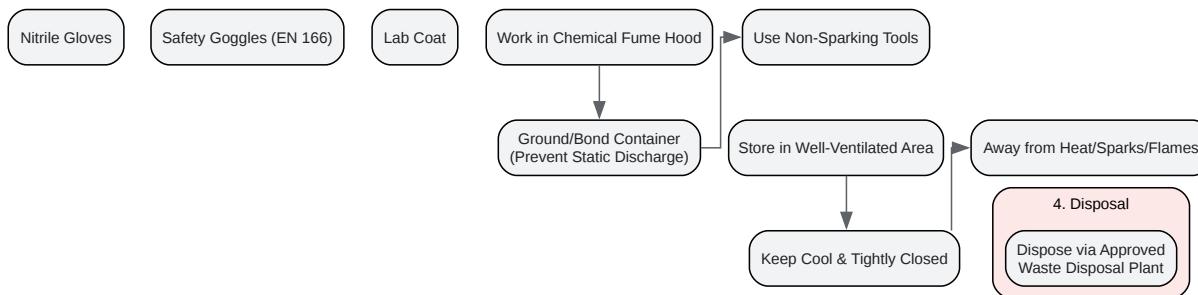
Scientific integrity demands a rigorous approach to safety. **2-Methoxy-5-(trifluoromethyl)pyridine** is classified as a hazardous chemical, and adherence to established safety protocols is non-negotiable.

GHS Hazard Classification:

- Flammable Liquid and Vapor (H226): The compound presents a fire risk and should be kept away from ignition sources.[9]
- Skin Irritation (H315): Causes skin irritation upon contact.[5][9][10]
- Serious Eye Irritation (H319): Causes serious damage if it comes into contact with the eyes. [5][9][10]
- Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[5][10]

Workflow for Safe Handling and Storage

The following diagram outlines the critical steps for safely managing this reagent in a laboratory setting.



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Safe Handling and Storage Workflow

Recommended Protocols:

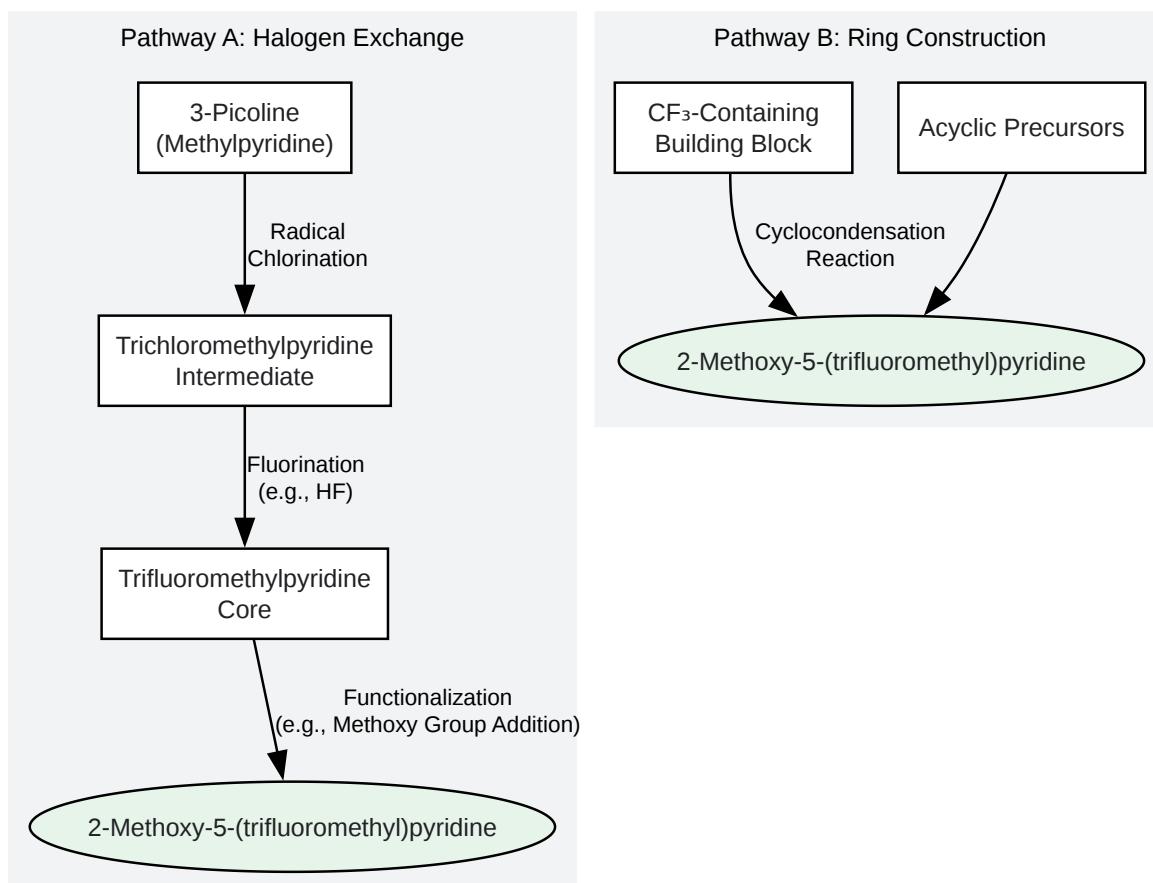
- **Handling:** Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10][11] All manipulations should occur inside a certified chemical fume hood to avoid inhalation of vapors.[10] Use explosion-proof equipment and take precautionary measures against static discharge, such as grounding containers during transfer.
- **Storage:** Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep it segregated from heat, sparks, open flames, and strong oxidizing agents.
- **First Aid:** In case of skin contact, immediately wash with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[10] If irritation persists for either, seek medical attention.[11] If inhaled, move the person to fresh air.[11]

Synthesis and Reactivity Insights

While specific proprietary synthesis methods for **2-Methoxy-5-(trifluoromethyl)pyridine** are not detailed in publicly available literature, its structure is amenable to established strategies for producing trifluoromethylpyridines (TFMPs).^[2] Understanding these general pathways provides a logical framework for its production.

Conceptual Synthesis Pathways

The two dominant industrial approaches for synthesizing the TFMP core involve either late-stage fluorination of a precursor or the construction of the pyridine ring from a trifluoromethyl-containing fragment.^{[2][12]}



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General Synthetic Pathways to TFMPs

- Pathway A: Halogen Exchange: This is a common industrial method that often starts from an inexpensive picoline (methylpyridine) feedstock.[3] The methyl group is first exhaustively chlorinated to a trichloromethyl (-CCl₃) group. This intermediate is then subjected to fluorination, typically using hydrogen fluoride (HF) or another fluoride source, to exchange the chlorine atoms for fluorine, yielding the trifluoromethyl (-CF₃) group.[2] Subsequent functionalization, such as the introduction of the methoxy group, would complete the synthesis.
- Pathway B: Pyridine Ring Construction: This "building block" approach involves a cyclocondensation reaction where smaller, acyclic molecules, at least one of which already contains the trifluoromethyl group, are assembled to form the final pyridine ring.[12] This method can offer better control over the final substitution pattern.

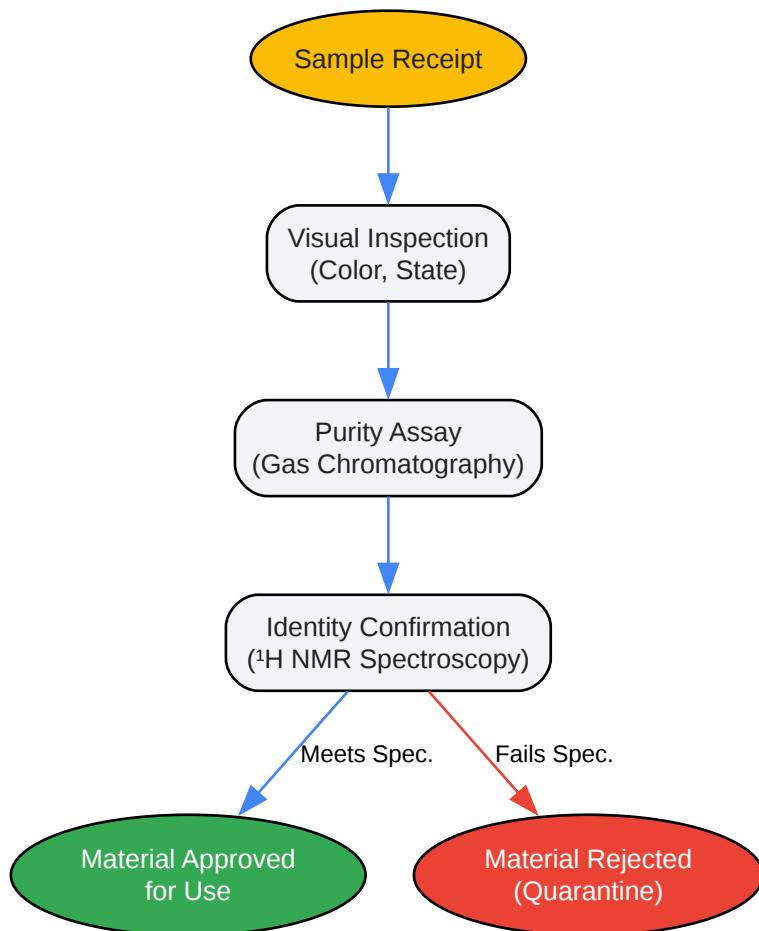
Predicted Reactivity

The electronic nature of the pyridine ring in this molecule is polarized. The nitrogen atom and the potent electron-withdrawing CF₃ group at position 5 make the ring electron-deficient, particularly at positions 3, 4, and 6. Conversely, the methoxy group at position 2 is electron-donating through resonance. This push-pull system makes the molecule an interesting substrate for various reactions, including nucleophilic aromatic substitution (S_nAr) and metal-catalyzed cross-coupling reactions.

Quality Control and Analytical Protocols

Self-validating protocols are essential for ensuring the quality and consistency of starting materials in research and development. The identity and purity of each batch of **2-Methoxy-5-(trifluoromethyl)pyridine** must be rigorously confirmed.

General Quality Control Workflow



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Standard QC Workflow for Starting Materials

Protocol 1: Purity Determination by Gas Chromatography (GC)

This protocol provides a standard method for quantifying the purity of the material, as referenced by suppliers.

Objective: To determine the purity of **2-Methoxy-5-(trifluoromethyl)pyridine** as a percentage of the total detected peak area.

Methodology:

- **Sample Preparation:** Prepare a ~1 mg/mL solution of the compound in a high-purity solvent such as dichloromethane or ethyl acetate.

- Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 μ m) is typically suitable.
- GC Conditions (Example):
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Carrier Gas: Helium or Hydrogen, constant flow (~1 mL/min)
 - Oven Program:
 - Initial Temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 15 °C/min.
 - Final Hold: Hold at 250 °C for 5 minutes.
 - Injection Volume: 1 μ L
- Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Protocol 2: Structural Confirmation by ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) is the definitive method for confirming the chemical structure. The predicted spectrum should match the observed spectrum.[\[13\]](#)

Objective: To verify the identity and structural integrity of **2-Methoxy-5-(trifluoromethyl)pyridine**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Record a standard ^1H spectrum.
- Predicted ^1H NMR Spectrum (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.4	Singlet (or narrow q)	1H	H-6	Proton adjacent to ring nitrogen, deshielded by CF_3 group. May show small coupling to CF_3 .
~7.7	Doublet of doublets (dd)	1H	H-4	Coupled to H-3 and H-6 (meta). Deshielded by adjacent CF_3 group.
~6.8	Doublet (d)	1H	H-3	Coupled to H-4. Shielded by adjacent methoxy group.

| ~4.0 | Singlet (s) | 3H | $-\text{OCH}_3$ | Methoxy protons, typically appear as a sharp singlet in this region. |

Conclusion

2-Methoxy-5-(trifluoromethyl)pyridine (CAS: 175277-45-9) is more than just a chemical; it is a strategic tool for molecular design. Its well-defined physicochemical properties, combined with the powerful influence of its fluorinated and methoxy substituents, make it an exceptionally valuable building block for organic synthesis. By understanding its characteristics, adhering to rigorous safety and handling protocols, and applying robust analytical methods for quality control, researchers can confidently leverage this compound to construct complex molecular architectures. Its application is a direct line to the development of innovative and effective molecules in the critical fields of pharmaceuticals and agrochemicals.

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